molecular formula C7H10N4O B14218524 N-(6-Aminopyridin-2-yl)-N'-methylurea CAS No. 827589-07-1

N-(6-Aminopyridin-2-yl)-N'-methylurea

Cat. No.: B14218524
CAS No.: 827589-07-1
M. Wt: 166.18 g/mol
InChI Key: FWORSKHORMCTRJ-UHFFFAOYSA-N
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Description

N-(6-Aminopyridin-2-yl)-N'-methylurea is a urea derivative featuring a pyridine ring substituted with an amino group at the 6-position and a methyl group on the urea moiety. This compound has garnered attention in medicinal chemistry due to its structural uniqueness, which combines hydrophilic (aminopyridine) and moderately lipophilic (methylurea) components. Evidence from cytotoxic activity studies indicates that derivatives containing the N-(6-aminopyridin-2-yl) group, such as compounds 5o and 5p, exhibit lower or comparable cytotoxicity against tested cell lines compared to analogs with bulkier substituents .

Properties

CAS No.

827589-07-1

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-(6-aminopyridin-2-yl)-3-methylurea

InChI

InChI=1S/C7H10N4O/c1-9-7(12)11-6-4-2-3-5(8)10-6/h2-4H,1H3,(H4,8,9,10,11,12)

InChI Key

FWORSKHORMCTRJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=CC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminopyridin-2-yl)-N’-methylurea typically involves the reaction of 6-aminopyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-aminopyridine and methyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

    Procedure: 6-aminopyridine is dissolved in the solvent, and methyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete conversion to the product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(6-Aminopyridin-2-yl)-N’-methylurea.

Industrial Production Methods

While specific industrial production methods for N-(6-Aminopyridin-2-yl)-N’-methylurea are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminopyridin-2-yl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(6-Aminopyridin-2-yl)-N’-methylurea has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

To contextualize the properties and applications of N-(6-Aminopyridin-2-yl)-N'-methylurea, a comparative analysis with structurally or functionally related urea derivatives is provided below.

Table 1: Key Comparative Data of this compound and Analogous Compounds

Compound Name Structure Highlights Biological Activity/Application Key Findings References
This compound 6-aminopyridin-2-yl + methylurea Cytotoxic activity (anticancer research) Lower activity vs. bulkier analogs; hydrophilic aminopyridine may hinder membrane penetration.
Compound A ([N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea]) Benzoxazine + imidazole + methylurea α2C-AR agonist (peripheral vasoconstriction) High α2C-AR selectivity but poor brain penetration; urea moiety critical for receptor binding.
Linuron Metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) Dichlorophenyl + methylurea Herbicide/Pesticide Chlorinated aryl groups enhance environmental persistence and herbicidal activity.
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) Chlorophenyl + branched alkylurea Pesticide Bulky lipophilic groups improve soil adsorption and pest control efficacy.
N'-(6-Amino-2-pyridinyl)-N,N-dimethylurea 6-aminopyridin-2-yl + dimethylurea Research compound (structural analog) Dimethyl substitution may alter solubility and metabolic stability vs. methylurea.

Structural and Functional Insights

Substituent Effects on Bioactivity
  • Hydrophilicity vs. Lipophilicity: The 6-aminopyridine group in this compound introduces significant hydrophilicity, which may reduce cell membrane permeability and subsequent cytotoxic potency compared to analogs with lipophilic aryl groups (e.g., linuron metabolites with dichlorophenyl) .
  • Urea Modifications: Replacement of the methyl group in the urea moiety with dimethyl groups (as in N'-(6-amino-2-pyridinyl)-N,N-dimethylurea) could enhance metabolic stability or alter binding kinetics due to steric or electronic effects .
Target Selectivity
  • While this compound is studied in anticancer contexts, Compound A and B (α2C-AR agonists) demonstrate how urea derivatives can achieve receptor subtype selectivity. The benzoxazine-imidazole scaffold in Compound A enables peripheral action but limits central nervous system penetration .

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